molecular formula C55H70MgN4O6 B1216347 Magnesium;[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate

Magnesium;[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate

Cat. No.: B1216347
M. Wt: 907.5 g/mol
InChI Key: MSLKMRUEVOYOOZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorophyll b is a green pigment found in plants, algae, and cyanobacteria. It plays a crucial role in photosynthesis, the process by which organisms convert light energy into chemical energy. Unlike its counterpart, chlorophyll a, chlorophyll b primarily absorbs blue light, enhancing the overall efficiency of photosynthesis. Its chemical structure includes a long hydrocarbon tail and a central magnesium ion (Mg²⁺) coordinated with a porphyrin ring .

Preparation Methods

Synthetic Routes:

Chlorophyll b biosynthesis involves several enzymes and pathways. It is derived from glutamate and shares a branched pathway with heme and siroheme. The exact steps vary among organisms, but they generally include modifications of the tetrapyrrole precursor .

Industrial Production:

Chlorophyll b is not directly produced industrially. Instead, it occurs naturally in plants and algae. Researchers focus on understanding its biosynthesis and optimizing conditions for growth and pigment accumulation.

Chemical Reactions Analysis

Chlorophyll b participates in various reactions:

Scientific Research Applications

Chlorophyll b’s applications extend beyond photosynthesis:

    Biological Research: It serves as a marker for studying photosynthetic processes and light-harvesting complexes.

    Nutrition and Health: Some studies explore its potential health benefits, although more research is needed.

    Environmental Monitoring: Chlorophyll b levels indicate water quality and algal blooms.

Mechanism of Action

Chlorophyll b differs from chlorophyll a in its absorption spectrum and solubility. While chlorophyll a absorbs red and blue light, chlorophyll b primarily absorbs blue light. Their coordinated roles optimize photosynthesis in diverse environments.

Comparison with Similar Compounds

    Chlorophyll a: The primary photosynthetic pigment, absorbing red and blue light.

    Carotenoids: Accessory pigments that protect against excess light and enhance photosynthesis.

Properties

IUPAC Name

magnesium;[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H72N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51H,1,13-24,26H2,2-11H3,(H2,56,57,58,59,60,62);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLKMRUEVOYOOZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H70MgN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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